[2-(4-Methoxyphenyl)-1-methylpyrrolidin-3-yl]methanol
Overview
Description
[2-(4-Methoxyphenyl)-1-methylpyrrolidin-3-yl]methanol is an organic compound characterized by a pyrrolidine ring substituted with a methoxyphenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methoxyphenyl)-1-methylpyrrolidin-3-yl]methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the pyrrolidine ring.
Addition of the Hydroxymethyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the methoxyphenyl group, using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated methoxyphenyl derivatives, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a fully reduced methoxyphenyl derivative.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, [2-(4-Methoxyphenyl)-1-methylpyrrolidin-3-yl]methanol serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new synthetic pathways.
Biology
The compound’s structure suggests potential biological activity, particularly in the modulation of neurotransmitter systems. It may be investigated for its effects on receptors or enzymes involved in neurological processes.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new therapeutic agents. Its structural features may confer activity against certain diseases or conditions, such as neurological disorders.
Industry
Industrially, this compound might be used in the production of pharmaceuticals, agrochemicals, or as a building block for more complex chemical entities.
Mechanism of Action
The mechanism by which [2-(4-Methoxyphenyl)-1-methylpyrrolidin-3-yl]methanol exerts its effects would depend on its specific interactions with molecular targets. Potential targets include neurotransmitter receptors, enzymes, or ion channels. The methoxyphenyl group may interact with hydrophobic pockets, while the hydroxymethyl group could form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
[2-(4-Methoxyphenyl)pyrrolidine]: Lacks the hydroxymethyl group, potentially altering its reactivity and biological activity.
[2-(4-Hydroxyphenyl)-1-methylpyrrolidin-3-yl]methanol: The hydroxy group may confer different chemical properties and biological activities compared to the methoxy group.
[2-(4-Methoxyphenyl)-1-methylpyrrolidin-3-yl]ethanol: The ethanol group may affect the compound’s solubility and reactivity.
Uniqueness
[2-(4-Methoxyphenyl)-1-methylpyrrolidin-3-yl]methanol is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it a versatile intermediate in synthetic chemistry and a potential candidate for drug development.
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-14-8-7-11(9-15)13(14)10-3-5-12(16-2)6-4-10/h3-6,11,13,15H,7-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBDNQGLPMOONQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CC=C(C=C2)OC)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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